8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
“8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione” is a chemical compound with the linear formula C17H20N4O2S. Its CAS Number is 313470-89-2 and it has a molecular weight of 344.439 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the available resources .Scientific Research Applications
Chemical Properties and Reactions
Purine-6,8-diones, including variants similar to 8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione, are categorized based on physical properties and substituents at different positions. These compounds exhibit unique protonation and alkylation behaviors due to their structural features. For instance, methylation reactions of these compounds are influenced by the presence of certain substituents, which can hinder or facilitate the reaction at specific nitrogen atoms in the purine ring (Rahat, Bergmann, & Tamir, 1974).
Impurity Analysis in Pharmaceutical Contexts
In a study on 8-chlorotheophylline, impurities structurally related to purine-2,6-diones were identified and characterized. This demonstrates the relevance of purine derivatives, including this compound, in quality control and analysis of pharmaceutical compounds (Desai, Patel, & Gabhe, 2011).
Synthesis and Anticancer Potential
Purine-diones have been explored for their anticancer potential. Compounds like olomoucine analogues, which bear structural similarities to this compound, were designed and synthesized, showing promising inhibition activity against human breast cancer cell lines (Hayallah, 2017).
Pharmacological Interactions and Molecular Modeling
Studies on the topology of interaction patterns in purine derivatives provide insights into their potential pharmacological applications. These interactions, including hydrogen bonds and π···π stacking, are crucial for understanding how purine derivatives like this compound might interact with biological targets (Latosinska et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-propan-2-ylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11(2)24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIJYZFXGFISDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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